2,6-Dimethoxy-1-acetonylquinol

Übersicht

Beschreibung

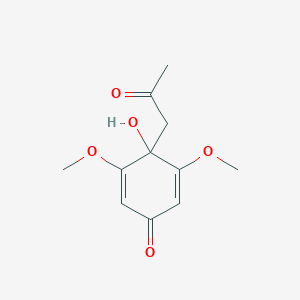

2,6-Dimethoxy-1-acetonylquinol is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . It is a yellow powder that can be isolated from the barks of Ailanthus altissima . This compound has shown antimalarial activity and is devoid of significant cytotoxicity to the human oral epidermoid KB cancer cell line .

Vorbereitungsmethoden

2,6-Dimethoxy-1-acetonylquinol can be isolated from natural sources such as Grewia bilamellata . The extraction process involves using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques to achieve a high degree of purity (≥98%) .

Analyse Chemischer Reaktionen

2,6-Dimethoxy-1-acetonylquinol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

2,6-Dimethoxy-1-acetonylquinol has demonstrated significant antimalarial properties against various strains of Plasmodium falciparum, the parasite responsible for malaria. The compound's efficacy is highlighted by its IC50 values, which measure the concentration required to inhibit 50% of the parasite's growth.

Efficacy Against Plasmodium falciparum

- D6 Strain: IC50 values range from 5.5 to 42.2 µM.

- W2 Strain: IC50 values also fall within a similar range, indicating activity against both chloroquine-sensitive and resistant strains .

Study 1: Bioactivity Evaluation

A comprehensive study evaluated over 2000 plant extracts for their antimalarial properties, leading to the isolation of several active compounds including this compound. The study highlighted its potential as a lead compound for further drug development aimed at combating malaria .

Study 2: Phytochemical Investigations

Research conducted on Grewia bilamellata revealed that various extracts exhibited significant antimalarial activity. The dichloromethane extract specifically led to the isolation of this compound, which was among the most potent compounds identified in the study .

Comparative Analysis of Antimalarial Compounds

The table below summarizes the IC50 values of various compounds isolated from Grewia bilamellata and their effectiveness against different strains of Plasmodium falciparum:

| Compound | Strain | IC50 (µM) |

|---|---|---|

| This compound | D6 | 5.5 - 42.2 |

| W2 | Similar range | |

| Other Isolated Compounds | D6 | Varies |

| W2 | Varies |

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-1-acetonylquinol involves its interaction with specific molecular targets and pathways. It has been found to inhibit the differentiation of 3T3-L1 adipocytes by regulating key signaling pathways such as AMP-activated protein kinase and mammalian target of rapamycin. This regulation affects the metabolic processes within the cells, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethoxy-1-acetonylquinol can be compared with other similar compounds, such as:

2,6-Dimethoxy-1,4-benzoquinone: (CAS#530-55-2)

Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: (CAS#60263-06-1)

Phyllostine: (CAS#27270-89-9)

Regiolone: (CAS#137494-04-3)

2-Hydroxy-1,4-naphoquinone: (CAS#83-72-7)

Juglone: (CAS#481-39-0)

2-Methoxy-1,4-naphthoquinone: (CAS#2348-82-5)

Plumbagin: (CAS#481-42-5)

Chimaphilin: (CAS#482-70-2)

These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures . The differences in their physicochemical properties, bioactivity, and pharmacological properties make each compound unique in its applications and effects.

Biologische Aktivität

2,6-Dimethoxy-1-acetonylquinol is a compound of notable interest due to its biological activities, particularly its antimalarial properties. This article delves into the compound's mechanisms, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄O₅

- Molecular Weight : 226.226 g/mol

- CAS Number : 2215-96-5

- Density : 1.2 g/cm³

- Boiling Point : 457.5 °C at 760 mmHg

- Flash Point : 181.1 °C

The biological activity of this compound primarily revolves around its antimalarial effects . It has been shown to inhibit the differentiation of adipocytes by modulating key signaling pathways such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathway. These interactions influence metabolic processes within cells, contributing to its observed biological effects.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 5.5 to 42.2 µM . This compound was isolated from Grewia bilamellata, a plant known for its medicinal properties.

Comparative Antimalarial Activity

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 5.5 - 42.2 | Grewia bilamellata |

| Polysyphorin | 1.5 | Rhaphidophora decursiva |

| Rhaphidecurperoxin | 1.4 | Rhaphidophora decursiva |

Additional Biological Activities

Beyond its antimalarial properties, studies on related compounds suggest potential applications in various therapeutic areas:

- Anticonvulsant Activity : Compounds structurally related to this compound have shown promising anticonvulsant effects, indicating potential for epilepsy treatment.

- Anti-inflammatory and Antitumor Effects : Related methoxyquinoline derivatives have demonstrated anti-inflammatory and antitumor activities, suggesting that further research into this compound could unveil additional therapeutic benefits.

Study on Antimalarial Efficacy

In a comprehensive study evaluating over 5500 plant samples , several compounds were isolated and tested for their antimalarial properties. Among these, this compound was highlighted for its efficacy against P. falciparum, showcasing its potential as a lead compound for drug development against malaria .

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound interacts with blood proteins and inhibits heme polymerase, which is crucial in converting toxic heme into non-toxic hemozoin within the malarial parasite . This inhibition is vital for the survival of the parasite and presents a strategic target for antimalarial drug design.

Eigenschaften

IUPAC Name |

4-hydroxy-3,5-dimethoxy-4-(2-oxopropyl)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCHTPRXWQOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C(=CC(=O)C=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287197 | |

| Record name | MLS002667287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-96-5 | |

| Record name | MLS002667287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002667287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Were any other compounds with antimalarial activity isolated from Grewia bilamellata?

A1: Yes, in addition to 2,6-Dimethoxy-1-acetonylquinol, four other compounds isolated from Grewia bilamellata exhibited varying degrees of in vitro antimalarial activity against Plasmodium falciparum: 3alpha,20-lupandiol, grewin, nitidanin, and 2alpha,3beta-dihydroxy-olean-12-en-28-oic acid []. Notably, these compounds did not show significant cytotoxicity to the human oral epidermoid KB cancer cell line, suggesting potential for further development as antimalarial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.